molecular formula C10H6F3NO4 B3907422 4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)but-2-en-1-one

4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)but-2-en-1-one

Cat. No.: B3907422
M. Wt: 261.15 g/mol
InChI Key: HMGLDQCVKKKFMH-YVMONPNESA-N
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Description

4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)but-2-en-1-one is a chemical compound of significant interest in synthetic and medicinal chemistry research. It belongs to a class of molecules characterized by an enone framework substituted with a potent trifluoromethyl group, a combination known to impart unique electronic properties and enhance metabolic stability in bioactive molecules . The presence of the electron-withdrawing 4-nitrophenyl moiety further makes this compound a valuable synthetic intermediate. It can be used in the construction of more complex heterocyclic systems or in the study of structure-activity relationships (SAR), particularly in the development of new antibacterial agents . Researchers can leverage this compound to explore its potential mechanisms of action, which may include enzyme inhibition or disruption of cellular membranes. This product is strictly For Research Use Only and is supplied for use in laboratory settings.

Properties

IUPAC Name

(Z)-1,1,1-trifluoro-4-hydroxy-4-(4-nitrophenyl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO4/c11-10(12,13)9(16)5-8(15)6-1-3-7(4-2-6)14(17)18/h1-5,15H/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGLDQCVKKKFMH-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC(=O)C(F)(F)F)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C(=O)C(F)(F)F)/O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)but-2-en-1-one typically involves the reaction of 4-nitrobenzaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)but-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of 4-amino-3-hydroxy-1-(4-nitrophenyl)but-2-en-1-one.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis of Novel Compounds

4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)but-2-en-1-one serves as a versatile intermediate in the synthesis of various fluorinated compounds. Its trifluoromethyl group enhances lipophilicity and biological activity, making it valuable for developing pharmaceuticals.

Case Study : A study demonstrated the use of this compound in synthesizing β-hydroxy-β-trifluoromethyl ketones through regioselective reactions involving enamines and imines. This method showcases its utility in creating complex fluorinated structures efficiently .

Antibacterial and Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising antibacterial and anticancer properties. The presence of the nitrophenyl group is believed to enhance these biological activities.

Case Study : In vitro studies have shown that certain derivatives possess significant inhibitory effects against various bacterial strains and cancer cell lines. This suggests potential applications in drug development targeting resistant bacterial infections and cancer therapy .

Fluorescent Probes

The compound's unique structural features allow it to be utilized as a fluorescent probe in biochemical assays. Its ability to absorb and emit light makes it suitable for tracking cellular processes.

Application Example : Researchers have employed this compound in fluorescence microscopy to visualize cellular components and dynamics, aiding in the understanding of cellular mechanisms .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Findings
Synthesis of Novel CompoundsIntermediate for fluorinated compoundsEfficient synthesis routes established
Antibacterial ActivityPotential treatment for bacterial infectionsSignificant efficacy against resistant strains
Anticancer ActivityDevelopment of anticancer agentsPromising results in inhibiting cancer cell proliferation
Fluorescent ProbesUsed in biochemical assaysEffective visualization of cellular processes

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species and subsequent biological effects.

Comparison with Similar Compounds

Key Observations :

  • The 4-nitrophenyl substituent increases electron deficiency, enhancing reactivity in nucleophilic additions compared to furyl or pyridinyl analogues .
  • The 2-pyridinyl analogue exhibits better solubility in aqueous media due to the basic nitrogen atom, whereas the nitro group in the target compound contributes to higher crystallinity .
  • The 5-methylfuran-2-yl derivative was discontinued commercially, likely due to instability under acidic or oxidative conditions .

Key Observations :

  • The target compound’s synthesis using DBU achieves near-quantitative yields due to mild conditions and avoidance of metal catalysts .
  • Hydrazine cyclocondensation of the trimethoxyphenyl analogue produces pyrazole derivatives with antimicrobial activity, a pathway applicable to the nitro-substituted compound for drug discovery .
  • Suzuki coupling for the pyridinyl analogue avoids strong bases, preserving acid-sensitive functional groups .

Biological Activity

4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)but-2-en-1-one (CAS Number: 425391-02-2) is a synthetic organic compound that has garnered interest in various biological applications due to its unique chemical structure and potential therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is C10H6F3NO4C_{10}H_6F_3NO_4, with a molecular weight of approximately 261.15 g/mol. It features a trifluoromethyl group and a nitrophenyl moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC10H6F3NO4
Molecular Weight261.15 g/mol
CAS Number425391-02-2

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of 4-nitrophenyl butenones have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) reported as low as 0.25 μg/mL . The presence of the trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration and increasing antibacterial efficacy.

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro. In studies involving human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte), the compound demonstrated notable antiproliferative effects with IC50 values indicating effective inhibition of cell growth . The mechanism appears to involve apoptosis induction and cell cycle arrest, although further mechanistic studies are required to elucidate the specific pathways involved.

Case Studies

  • Study on Antimicrobial Activity : In a comparative study of various fluorinated compounds, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results showed that it exhibited superior activity compared to non-fluorinated analogues, supporting the hypothesis that fluorination enhances biological activity .
  • Anticancer Research : A series of experiments were conducted to evaluate the compound's effect on different cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner. Notably, it was more effective in inhibiting proliferation in HeLa cells compared to normal endothelial cells, suggesting selective toxicity towards cancerous cells .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
  • Induction of Oxidative Stress : The presence of the nitrophenyl group may lead to increased reactive oxygen species (ROS), promoting apoptosis in cancer cells.

Q & A

Basic Question: What synthetic methodologies are commonly employed to prepare 4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)but-2-en-1-one?

Answer:
The compound is typically synthesized via Claisen-Schmidt condensation, where a ketone reacts with an aldehyde under basic conditions. For example, analogous enones are prepared using acetophenone derivatives and nitrobenzaldehydes in ethanol with catalytic thionyl chloride or sodium ethoxide (e.g., synthesis of 1-(4-nitrophenyl)prop-2-en-1-one derivatives) . Key steps include:

  • Reagent selection : Use of 4-nitrobenzaldehyde and trifluoromethyl-substituted ketones.
  • Reaction conditions : Ethanol as solvent, reflux conditions, and acid/base catalysis to drive enolization and dehydration.
  • Workup : Crystallization or column chromatography for purification.

Advanced Question: How can computational methods like DFT resolve electronic structure ambiguities in this compound?

Answer:
Density-functional theory (DFT) calculations, such as the B3LYP/6-31G* basis set, are used to model the electronic properties of the enone system. For example:

  • Keto-enol tautomerism : DFT can predict the stability of tautomers by comparing Gibbs free energies .
  • Electron-withdrawing effects : The nitro and trifluoromethyl groups reduce electron density at the carbonyl, altering reactivity.
  • Charge distribution : Mulliken population analysis quantifies charge localization, critical for predicting nucleophilic/electrophilic sites.

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : 1H^{1}\text{H} NMR identifies enolic protons (δ ~12–14 ppm) and aromatic protons (δ ~7–8 ppm for nitrophenyl). 19F^{19}\text{F} NMR confirms trifluoromethyl groups (δ ~-60 to -70 ppm) .
  • IR : Strong carbonyl stretch (~1650 cm1^{-1}) and hydroxyl bands (~3200 cm1^{-1}) distinguish tautomeric forms.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.

Advanced Question: How does solvent polarity influence the keto-enol equilibrium in this compound?

Answer:
Polar solvents (e.g., DMSO) stabilize the enol tautomer via hydrogen bonding, while nonpolar solvents (e.g., toluene) favor the keto form. Experimental validation involves:

  • Variable solvent NMR : Tracking enolic proton signals across solvents.
  • UV-Vis spectroscopy : Monitoring absorbance shifts associated with tautomeric states.
  • DFT solvation models : COSMO-RS simulations predict solvent-dependent stabilization energies .

Basic Question: What crystallographic tools are used to resolve the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or OLEX2 is standard. Key steps include:

  • Data collection : Mo Kα radiation (λ = 0.71073 Å) at low temperature (100 K) to reduce thermal motion.
  • Refinement : SHELXL refines positional and displacement parameters. ORTEP-3 visualizes thermal ellipsoids .
  • Validation : CheckCIF/PLATON ensures structural integrity (e.g., bond lengths, angles).

Advanced Question: How can conflicting crystallographic data (e.g., disordered nitro groups) be resolved?

Answer:
Disorder in nitro or trifluoromethyl groups is addressed via:

  • Twinning detection : SHELXL’s TWIN/BASF commands model overlapping lattices.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O) to validate packing .
  • Multipole refinement : XD2004 models electron density for accurate atomic positions.

Basic Question: What thermal analysis methods assess the compound’s stability?

Answer:

  • TGA/DSC : Thermogravimetric analysis under N2_2/O2_2 atmospheres identifies decomposition steps (e.g., nitro group loss at ~250°C).
  • Kinetic studies : Flynn-Wall-Ozawa method calculates activation energy for degradation.
  • Melting point : Differential scanning calorimetry (DSC) determines phase transitions .

Advanced Question: How do substituents (e.g., nitro vs. methoxy) alter the compound’s photophysical properties?

Answer:

  • UV-Vis : Nitro groups induce red shifts via π→π* transitions; trifluoromethyl groups enhance fluorescence quenching.
  • Time-resolved spectroscopy : Measures excited-state lifetimes (e.g., nanosecond transient absorption for triplet states).
  • TD-DFT : Predicts absorption/emission wavelengths and compares with experimental data .

Basic Question: What synthetic precautions are required due to the nitro group’s reactivity?

Answer:

  • Safety protocols : Avoid mechanical shock or heating >150°C to prevent decomposition.
  • Inert atmosphere : Use N2_2/Ar during reactions to minimize oxidation.
  • Storage : Keep in amber vials at -20°C to prevent photodegradation .

Advanced Question: How can reaction conditions (e.g., photoredox) control product selectivity?

Answer:
Organophotoredox catalysis (e.g., using Ir(ppy)3_3) under blue light enables radical-mediated pathways, favoring trifluoromethyl addition over traditional acid/base routes. Key factors:

  • Catalyst choice : Ru(bpy)32+_3^{2+} vs. Ir complexes alter redox potentials.
  • Solvent effects : Acetonitrile enhances radical stability vs. THF.
  • Kinetic control : Low temperature (-20°C) traps metastable intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)but-2-en-1-one
Reactant of Route 2
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4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)but-2-en-1-one

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